
8-Quinolinesulfonic acid
Overview
Description
8-Quinolinesulfonic acid is an organic compound with the molecular formula C₉H₇NO₃S. It is a derivative of quinoline, featuring a sulfonic acid group at the 8th position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Traditional Sulfonation Method
This method involves the direct sulfonation of quinoline with fuming sulfuric acid.
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- Reagents : Fuming sulfuric acid (30% SO₃) and dry quinoline.
- Conditions : In an ice-cooled flask, quinoline is added dropwise to fuming sulfuric acid while maintaining the temperature below 90°C.
- Reaction Time : The mixture is heated at 90°C for approximately 40 hours under moisture exclusion.
- Post-Reaction : The reaction mixture is poured into water to precipitate the product.
Yield and Purity : This method typically yields around 54% of pure 8-quinolinesulfonic acid.
Continuous Sulfonation Process
An advanced method involves a continuous process using oleum.
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- Reagents : Quinoline and oleum (65% SO₃ concentration).
- Conditions : The ratio of oleum to quinoline is maintained at about 2:1, with the reaction carried out at temperatures between 120°C and 180°C.
- Reaction Time : The average residence time in the reactor is about 1 to 6 hours.
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- The resulting sulfonated mix is divided, with one portion treated with water to precipitate the sulfonic acid.
Yield and Characteristics : This method allows for higher efficiency and better control over the reaction conditions, leading to improved yields compared to batch processes.
Alkali Fusion Method
This method utilizes sodium hydroxide for the conversion of quinoline-8-sulfonic acid to its sodium salt.
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- Reagents : Quinoline-8-sulfonic acid, sodium hydroxide, and water.
- Conditions : The reaction occurs at elevated temperatures (250°C to 290°C) with a specific ratio of sodium hydroxide to sulfonic acid (approximately 1.2:1).
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- The product is dissolved in dilute mineral acid to yield the final product, which can be further purified.
Yield and Efficiency : This method can achieve high purity levels of the final product but requires careful control of temperature and reactant ratios.
Method | Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Traditional Sulfonation | Fuming sulfuric acid, quinoline | <90°C for 40 hours | ~54 | Simple but time-consuming |
Continuous Sulfonation | Oleum, quinoline | 120-180°C, residence time: 1-6 hrs | Higher | More efficient, continuous process |
Alkali Fusion | Quinoline-8-sulfonic acid | 250-290°C | High | Requires precise temperature control |
Recent studies have focused on optimizing these preparation methods for better yields and purity:
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce quinoline derivatives with different functional groups .
Scientific Research Applications
Analytical Chemistry
Role as a Reagent
8-Quinolinesulfonic acid is primarily used as a reagent in analytical methods for detecting and quantifying metal ions in solution. Its ability to form stable complexes with metal ions enhances the accuracy of results in various analytical techniques, including high-performance liquid chromatography (HPLC) .
Case Study: HPLC Applications
In a study involving the separation of this compound on an HPLC column, researchers demonstrated that this compound can be effectively analyzed under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which is crucial for mass-spectrometry-compatible applications .
Pharmaceutical Development
Synthesis of Pharmaceutical Intermediates
The compound plays a significant role in the synthesis of pharmaceutical intermediates. It is involved in the development of new drugs that exhibit improved efficacy and safety profiles .
Case Study: Antifungal Activity
Research has shown that derivatives of 8-hydroxyquinoline, including 8-hydroxy-5-quinolinesulfonic acid, exhibit notable antifungal properties against Candida species. These compounds have been evaluated for their pharmacodynamic characteristics and demonstrated potential as antifungal agents .
Biochemical Research
Studies on Enzyme Activity
In biochemical research, this compound is utilized to investigate enzyme activity and protein interactions. This helps scientists understand biological processes at a molecular level, particularly how these compounds influence enzyme kinetics and substrate interactions .
Environmental Monitoring
Detection of Contaminants
The compound is also applied in environmental monitoring to assess pollution levels. It aids in detecting specific contaminants in water samples, thereby contributing to environmental protection efforts .
Case Study: Water Quality Assessment
In a study assessing water quality, researchers employed this compound to evaluate the presence of heavy metals. The results indicated its effectiveness in identifying contaminated sites and monitoring environmental health .
Material Science
Formulation of Specialized Coatings
In material science, this compound is used to formulate specialized coatings and polymers that exhibit enhanced properties such as corrosion resistance and durability .
Case Study: Development of Coatings
A recent investigation into the use of this compound in coating formulations revealed improvements in mechanical properties and resistance to environmental degradation. These advancements are crucial for applications in various industries including automotive and construction .
Summary Table of Applications
Application Area | Description | Case Studies/Findings |
---|---|---|
Analytical Chemistry | Reagent for detecting metal ions; enhances accuracy in HPLC | Effective separation on HPLC columns using acetonitrile as mobile phase |
Pharmaceuticals | Synthesis of intermediates; potential antifungal agents | Antifungal activity against Candida species; promising drug candidates |
Biochemical Research | Studies on enzyme activity; understanding protein interactions | Insights into enzyme kinetics and substrate interactions |
Environmental Monitoring | Detection of contaminants; assesses pollution levels | Effective identification of heavy metals in water quality assessments |
Material Science | Formulation of coatings with enhanced properties | Improved mechanical properties and durability in coating applications |
Mechanism of Action
The mechanism of action of 8-Quinolinesulfonic acid involves its interaction with various molecular targets. For instance, in antifungal applications, the compound compromises the functional integrity of cytoplasmic membranes, leading to cell damage and inhibition of fungal growth . The sulfonic acid group plays a crucial role in these interactions by enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
8-Quinolinecarboxylic acid: Another derivative of quinoline with applications in the synthesis of pharmaceuticals.
8-Quinolineboronic acid: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness of 8-Quinolinesulfonic Acid: this compound stands out due to its sulfonic acid group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Biological Activity
8-Quinolinesulfonic acid, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial applications. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
- Chemical Formula : C₉H₇NO₃S
- Molecular Weight : 209.22 g/mol
- CAS Number : 85-48-3
Antifungal Activity
This compound and its derivatives have been evaluated for their antifungal properties against various pathogens, including Candida species and dermatophytes.
Research Findings
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Antifungal Efficacy :
- A study evaluated the antifungal activity of 8-hydroxy-5-quinolinesulfonic acid (a derivative of this compound) against multiple fungal strains. The minimum inhibitory concentration (MIC) values ranged significantly, indicating potent antifungal effects:
- Mechanism of Action :
- Histopathological Evaluation :
Antibacterial Activity
In addition to antifungal properties, this compound has shown promising antibacterial activity.
- Bacterial Strains Tested :
- Cytotoxicity Studies :
Comparative Data Table
Compound | MIC Range (μg/ml) | Antifungal Activity | Antibacterial Activity | Cytotoxicity |
---|---|---|---|---|
Clioquinol | 0.031 – 2 | Fungistatic | Effective | Moderate |
8-Hydroxy-5-quinolinesulfonic acid | 1 – 512 | Fungistatic/Fungicidal | Effective | High |
8-Hydroxy-7-iodo-5-quinolinesulfonic acid | 2 – 1024 | Fungistatic/Fungicidal | Moderate | High |
Case Studies
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Topical Applications :
- A clinical study explored the use of formulations containing 8-hydroxyquinoline derivatives for treating fungal infections in humans. Results indicated a high success rate in clearing infections with minimal side effects reported.
- Wound Dressing Innovations :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 8-Quinolinesulfonic acid, and how do they influence its applications in life science research?
- Answer : this compound (C₉H₇NO₃S, molecular weight 209.22 g/mol) is characterized by a sulfonic acid group at the 8-position of the quinoline ring, which enhances its solubility in polar solvents and acidity compared to non-sulfonated analogs. These properties make it suitable for metal chelation studies and as a precursor for synthesizing thiosulfonate derivatives. Stability requires storage in cool, dry conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like sulfonic acid (-SO₃H). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For metal complexes, UV-Vis spectroscopy can monitor coordination behavior .
Q. What are the primary synthetic routes for obtaining this compound?
- Answer : The compound is typically synthesized via sulfonation of quinoline using concentrated sulfuric acid or chlorosulfonic acid, followed by purification via recrystallization. Alternative routes involve converting 8-quinolinesulfochloride to sodium or potassium salts in aqueous-alcoholic media .
Advanced Research Questions
Q. How can researchers optimize the alkylation of 8-quinolinesulfochloride to improve yields of S-alkyl thiosulfonates?
- Answer : Key variables include solvent selection (acetone/water mixtures enhance reactivity), stoichiometric ratios of alkyl halides (1.2–1.5 equivalents), and reaction temperature (40–60°C). Contradictions in reported yields may arise from impurities in starting materials or incomplete reduction of sulfochloride intermediates. Replicating protocols with rigorous exclusion of moisture is advised .
Q. What strategies address solubility challenges of this compound derivatives in biological assays?
- Answer : Salt formation (e.g., sodium or potassium salts) improves aqueous solubility. Co-solvents like DMSO (≤10% v/v) or cyclodextrin encapsulation can enhance bioavailability. Computational modeling (e.g., logP predictions using McGowan’s method) helps tailor derivatives for specific biological systems .
Q. How do researchers resolve discrepancies in reported pKa values for this compound?
- Answer : Variations may stem from solvent polarity or ionic strength differences. Standardized potentiometric titrations in controlled buffers (e.g., 0.1 M KCl) and cross-validation with computational tools (e.g., ChemAxon) are recommended. Referencing NIST data for analogous sulfonic acids provides benchmarks .
Q. What computational approaches predict the binding interactions of this compound with enzymatic targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess binding affinities and stability. Density Functional Theory (DFT) calculations model electronic properties influencing reactivity. Validation with experimental IC₅₀ values ensures accuracy .
Q. Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound derivatives?
- Answer : Document reaction parameters (temperature, solvent purity, stirring rates) meticulously. Use high-purity reagents (≥98%) and characterize intermediates (e.g., sulfochloride via TLC). Include negative controls and replicate trials. Publish detailed protocols in supplementary materials to align with journal guidelines like the Beilstein Journal’s experimental standards .
Q. What criteria distinguish this compound from structurally similar compounds like 8-Hydroxyquinoline-5-sulfonic acid?
- Answer : Key differentiators include functional group position (sulfonic acid at C8 vs. C5), molecular weight (209.22 vs. 225.22 g/mol), and spectral data. For example, 8-Hydroxyquinoline-5-sulfonic acid (CAS 84-88-8) exhibits distinct UV-Vis absorption peaks due to the hydroxyl group .
Q. How can systematic literature reviews on this compound avoid bias and ensure comprehensive coverage?
- Answer : Use databases like SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound" AND "synthesis"). Track citations via Google Scholar’s "Cited by" feature. Cross-reference patents and conference proceedings for unpublished data. Adhere to PRISMA guidelines for transparency .
Properties
IUPAC Name |
quinoline-8-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVRECLPTCOMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058923 | |
Record name | 8-Quinolinesulfonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-48-3 | |
Record name | 8-Quinolinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Quinolinesulfonic acid | |
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Record name | 8-Quinolinesulfonic acid | |
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Record name | 8-Quinolinesulfonic acid | |
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Record name | 8-Quinolinesulfonic acid | |
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Record name | 8-Quinolinesulfonic acid | |
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Record name | Quinoline-8-sulphonic acid | |
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Record name | 8-QUINOLINESULFONIC ACID | |
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Retrosynthesis Analysis
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